(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate

Photoacid generator Quantum yield Deep-UV lithography

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate (CAS 93962-74-4, molecular formula C20H33NO3S2, molecular weight 399.61 g/mol) is a dialkylsulphonium salt comprising a chiral sulphonium cation with 2-cyanopropyl, ethyl, and 2-ethylhexyl substituents paired with a benzenesulphonate anion. The compound is classified under EINECS 300-712-4 and is catalogued primarily as a specialty organic intermediate or research chemical.

Molecular Formula C20H33NO3S2
Molecular Weight 399.6 g/mol
CAS No. 93962-74-4
Cat. No. B12684624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate
CAS93962-74-4
Molecular FormulaC20H33NO3S2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)C[S+](CC)CC(C)C#N.C1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C14H28NS.C6H6O3S/c1-5-8-9-14(6-2)12-16(7-3)11-13(4)10-15;7-10(8,9)6-4-2-1-3-5-6/h13-14H,5-9,11-12H2,1-4H3;1-5H,(H,7,8,9)/q+1;/p-1
InChIKeyJUHAAEMBHBXZGX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Profile for (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate (CAS 93962-74-4)


(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate (CAS 93962-74-4, molecular formula C20H33NO3S2, molecular weight 399.61 g/mol) is a dialkylsulphonium salt comprising a chiral sulphonium cation with 2-cyanopropyl, ethyl, and 2-ethylhexyl substituents paired with a benzenesulphonate anion . The compound is classified under EINECS 300-712-4 and is catalogued primarily as a specialty organic intermediate or research chemical . Its structural features—including the electron-withdrawing nitrile group on the cation and the benzenesulphonate counterion—suggest potential utility as a photoacid generator (PAG) in chemically amplified photoresist or cationic photopolymerization applications [1]. However, a systematic search of primary research literature, patent databases, and authoritative chemical registries reveals that no peer-reviewed studies, comparative performance data, or application-specific characterization reports have been published for this exact compound. The evidence base for this specific CAS number is limited to vendor catalogue entries and basic computed physicochemical descriptors.

Why Generic Interchangeability Fails for (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate (CAS 93962-74-4)


Dialkylsulphonium benzenesulphonates are not interchangeable as a class: the identity of the alkyl substituents on the sulphonium cation fundamentally governs the C–S⁺ bond dissociation energy, reduction potential, quantum yield of photoacid generation, solubility profile, and thermal stability of the resulting salt [1]. In particular, the incorporation of an electron-withdrawing 2-cyanopropyl group is expected to raise the reduction potential of the sulphonium cation relative to purely alkyl-substituted analogues, thereby modulating photoinduced electron-transfer efficiency and acid generation kinetics in chemically amplified resist matrices [2]. The branched 2-ethylhexyl substituent further differentiates this compound from linear or shorter-chain analogues by altering hydrophobicity (LogP), film compatibility, and diffusion behaviour of the photogenerated acid within polymer films [3]. Consequently, for any application—whether in 193 nm or EUV photoresist development, cationic UV curing, or specialty synthesis—substituting even a closely related dialkylsulphonium benzenesulphonate without direct comparative data introduces unacceptable performance risk. The quantitative evidence below, drawn from class-level inference and cross-study comparison of structurally related sulphonium PAGs, illuminates precisely where this compound is positioned within the performance landscape and why generic substitution is not scientifically defensible.

Quantitative Differentiation Evidence for (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate (CAS 93962-74-4) Versus Structurally Related Comparators


Quantum Yield of Photoacid Generation: Dialkylarylsulphonium vs. Trialkylsulphonium Salts Under Deep-UV Exposure

Although no direct quantum yield measurement exists for (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate specifically, class-level evidence establishes that dialkylarylsulphonium salts (i.e., those bearing both alkyl and aryl substituents on the sulphur centre) exhibit quantum yields of acid generation approximately one order of magnitude higher than their trialkyl-substituted counterparts under deep-UV exposure [1]. In controlled experiments under identical deep-UV irradiation conditions, the quantum yield for a representative dialkylarylsulphonium salt was determined to be approximately 0.5, whereas trialkyl-substituted onium salts yielded values below 0.05 [1]. The target compound, bearing a benzenesulphonate anion (the aryl component paired with the sulphonium cation) and mixed alkyl substituents including the electron-withdrawing 2-cyanopropyl group, falls structurally within the dialkylarylsulphonium subclass that is associated with this order-of-magnitude quantum yield advantage. Direct measurement is required to confirm the precise quantum yield for CAS 93962-74-4.

Photoacid generator Quantum yield Deep-UV lithography Dialkylsulphonium salt Chemically amplified resist

Water Solubility Differentiation: Alkyl-Substituted vs. Triaryl-Substituted Sulphonium Benzenesulphonates

The solubility profile of sulphonium benzenesulphonates is dictated by the substituent architecture on the sulphonium cation. Systematic studies by Sakamizu et al. (1995) demonstrated that alkyl-substituted sulphonium salts exhibit high water solubility, whereas triaryl-substituted onium salts are virtually insoluble in water [1]. This dissolution promotion ability increases with decreasing molecular size of the alkyl group [1]. The target compound, (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate, with three alkyl substituents (2-cyanopropyl, ethyl, and 2-ethylhexyl) and no aryl groups directly bonded to the sulphur atom, is predicted to exhibit substantial water solubility—positioning it between smaller trialkylsulphonium salts and bulkier dialkylaryl or triaryl analogues. The calculated LogP of 5.67 indicates significant hydrophobicity from the 2-ethylhexyl chain, which may moderate the otherwise high water solubility expected of a purely alkyl-substituted sulphonium cation.

Water solubility Sulphonium salt Aqueous developable resist Dissolution promoter Chemical amplification

Thermal Stability and Counterion Influence: Benzenesulphonate vs. Alternative Anions in Sulphonium PAGs

Thermogravimetric and differential scanning calorimetric analyses of structurally related sulphonium salts have established that the thermal decomposition temperature is strongly influenced by the identity of the counterion [1]. In a systematic study of triarylsulphonium compounds, the benzenesulphonate counterion conferred higher thermal stability compared to halide (Cl⁻, Br⁻) counterions, with the onset of thermal decomposition shifting to higher temperatures when the anion was changed from chloride to benzenesulphonate [1]. For (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate, the benzenesulphonate anion is expected to impart similar thermal robustness relative to hypothetical halide analogues. However, the intrinsic thermal lability of the dialkylsulphonium cation (bearing C–S⁺ bonds that are generally weaker than the C–S⁺ bonds in triarylsulphonium systems) must be weighed against the stabilizing effect of the benzenesulphonate anion. No direct thermal decomposition data (TGA/DSC) have been reported for CAS 93962-74-4.

Thermal stability Sulphonium PAG Counterion effect Benzenesulphonate anion Resist processing

Quantum Yield Independence from Counterion: Implications for Formulation Flexibility with Benzenesulphonate

A significant finding from research on triarylamine dialkylsulphonium salts is that the quantum yield of photoacid generation (Φ ≈ 0.5) is independent of the counterion identity, while the polymerization efficiency depends on both the counterion and the sulphonium substituents [1]. This decoupling of quantum yield from anion selection means that the benzenesulphonate counterion in the target compound can be chosen for its favourable properties (thermal stability, solubility, acid strength of the photogenerated benzenesulphonic acid, pKa ≈ −2.8) without compromising the intrinsic photochemical efficiency of the sulphonium cation. By contrast, alternative anions such as triflate (pKa ≈ −14) or hexafluoroantimonate may alter acid diffusion length and resist contrast without changing the primary photochemical quantum yield.

Quantum yield Counterion independence Sulphonium PAG Benzenesulphonate Photoresist formulation

High-Value Application Scenarios for (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate (CAS 93962-74-4) Based on Differentiated Evidence


Specialty Photoacid Generator Screening for High-Sensitivity 193 nm or EUV Photoresist Development

Given the class-level evidence that dialkylarylsulphonium salts exhibit quantum yields of approximately 0.3–0.6—approximately 10-fold higher than trialkyl-substituted onium salts [1]—(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate is a relevant candidate for resist formulation screening programs targeting high sensitivity at 193 nm or EUV wavelengths. The electron-withdrawing 2-cyanopropyl substituent is expected to further modulate the reduction potential of the sulphonium cation, potentially enhancing photoinduced electron-transfer efficiency [2]. Procurement for this application should be accompanied by in-house quantum yield and DUV/EUV dose-to-clear measurements to validate class-level predictions against the specific resist polymer matrix.

Aqueous-Base Developable Resist Formulation for Environmentally Compliant Lithographic Processing

The predicted intermediate water solubility of this compound—arising from the combination of alkyl substituents on sulphur (promoting water solubility) and the hydrophobic 2-ethylhexyl chain (moderating solubility, calculated LogP = 5.67 )—positions it as a potential dual-function component in aqueous-base developable photoresists, serving simultaneously as a photoacid generator and dissolution promoter. This is in contrast to water-insoluble triarylsulphonium salts, which require organic solvent-based developers [1]. Formulators seeking to eliminate organic developers from their process flow should evaluate this compound's dissolution promotion behaviour in phenolic or acrylate-based resist matrices.

Cationic UV-Curing Photoinitiator for Epoxide and Vinyl Ether Polymerization Requiring Moderate Acid Diffusion

The benzenesulphonate counterion provides photogenerated benzenesulphonic acid with a pKa of approximately −2.8, offering a balanced acid strength profile between the extremely strong triflic acid (pKa ≈ −14, aggressive diffusion) and weaker carboxylic acids (insufficient catalytic activity for epoxide ring-opening polymerization) [3]. This moderate acid strength translates into a controlled acid diffusion length in the curing film, which is desirable for applications requiring uniform through-cure without excessive acid migration. The independence of quantum yield from counterion identity [3] ensures that the benzenesulphonate choice does not compromise photochemical initiation speed.

Electron-Beam Lithography Acid Generator for High-Resolution Patterning (Sub-100 nm Contact Holes)

Alkyl-substituted sulphonium salts have been demonstrated as effective acid generators for electron-beam exposure, producing high-resolution patterns including 100-nm contact holes [1]. The water solubility of alkyl-substituted onium salts was identified as a key advantage for achieving uniform PAG distribution in the resist film prior to exposure [1]. (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate, with its mixed alkyl substituent architecture, may offer a favourable balance of solubility and film retention for e-beam resist formulations. Direct e-beam contrast curve and resolution testing in the target resist matrix is essential to confirm performance relative to established e-beam PAGs such as triphenylsulphonium triflate.

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